molecular formula C15H12ClFN2O2 B15159772 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- CAS No. 680613-31-4

1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)-

Cat. No.: B15159772
CAS No.: 680613-31-4
M. Wt: 306.72 g/mol
InChI Key: SBEVKBAZEXMZCH-UHFFFAOYSA-N
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Description

1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of hydrazine and various catalysts to facilitate the formation of the indazole ring. Industrial production methods may employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and receptor binding due to its unique structural features. In medicine, derivatives of this compound have shown potential as anticancer, antiviral, and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Compared to other indazole derivatives, 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the indazole core structure but differ in their substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

680613-31-4

Molecular Formula

C15H12ClFN2O2

Molecular Weight

306.72 g/mol

IUPAC Name

4-[6-chloro-5-fluoro-1-(2-hydroxyethyl)indazol-3-yl]phenol

InChI

InChI=1S/C15H12ClFN2O2/c16-12-8-14-11(7-13(12)17)15(18-19(14)5-6-20)9-1-3-10(21)4-2-9/h1-4,7-8,20-21H,5-6H2

InChI Key

SBEVKBAZEXMZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=CC(=C(C=C32)F)Cl)CCO)O

Origin of Product

United States

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